N,N-Dioctylaniline

Description

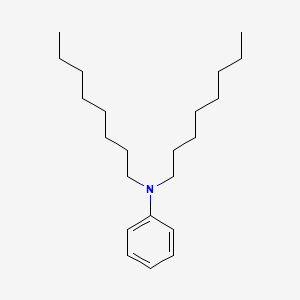

Structure

3D Structure

Properties

IUPAC Name |

N,N-dioctylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39N/c1-3-5-7-9-11-16-20-23(22-18-14-13-15-19-22)21-17-12-10-8-6-4-2/h13-15,18-19H,3-12,16-17,20-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRSTXBRQVXIEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184142 | |

| Record name | N,N-Dioctylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3007-75-8 | |

| Record name | N,N-Dioctylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3007-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dioctylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003007758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dioctylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of N,N-Dioctylaniline: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for N,N-Dioctylaniline, a tertiary aromatic amine. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

This compound is an organic compound featuring a phenyl group substituted with a diethylamino group, where the nitrogen atom is further bonded to two octyl chains. As a tertiary amine, its spectroscopic characterization provides a unique fingerprint for its molecular structure. Understanding its NMR, IR, and MS spectra is crucial for confirming its identity, assessing its purity, and elucidating its role in various chemical reactions. N,N-dialkylaniline compounds are significant in the fields of organic synthesis, dyes, and pharmaceuticals.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the aromatic and aliphatic regions of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the aniline ring and the aliphatic protons of the two octyl chains. Due to the electron-donating effect of the nitrogen, the aromatic protons are expected to be shifted upfield compared to benzene. Hydrogens on the carbon next to the nitrogen are deshielded due to the electron-withdrawing effect of the nitrogen and absorb further downfield than typical alkane hydrogens.[2]

Predicted ¹H NMR Chemical Shifts (CDCl₃, 500 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.30 | m | 2H | H-3, H-5 (meta-protons) |

| ~ 6.65 - 6.75 | m | 3H | H-2, H-4, H-6 (ortho- & para-protons) |

| ~ 3.30 | t, J ≈ 7.5 Hz | 4H | N-CH₂- (α-protons) |

| ~ 1.55 - 1.65 | m | 4H | N-CH₂-CH₂- (β-protons) |

| ~ 1.20 - 1.40 | m | 20H | -(CH₂)₅- |

| ~ 0.88 | t, J ≈ 7.0 Hz | 6H | -CH₃ (terminal methyl) |

Causality Behind Experimental Choices:

The choice of deuterochloroform (CDCl₃) as a solvent is standard for non-polar to moderately polar organic compounds, as it dissolves the analyte well and its deuterium signal provides a lock for the spectrometer. A high-field instrument (500 MHz) is chosen to achieve better signal dispersion, which is particularly useful for resolving the overlapping multiplets in the aliphatic region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Carbons directly attached to the nitrogen atom are deshielded and appear at a higher chemical shift.[3] The chemical shifts of carbons in organic molecules are spread out over a much wider range (up to 200 ppm) compared to protons, which often allows for the resolution of individual carbon signals.[4]

Predicted ¹³C NMR Chemical Shifts (CDCl₃, 125 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 148.0 | C-1 (ipso-carbon) |

| ~ 129.0 | C-3, C-5 (meta-carbons) |

| ~ 116.0 | C-4 (para-carbon) |

| ~ 112.0 | C-2, C-6 (ortho-carbons) |

| ~ 51.0 | N-CH₂- (α-carbon) |

| ~ 31.8 | -(CH₂)₅- |

| ~ 29.5 | -(CH₂)₅- |

| ~ 29.3 | -(CH₂)₅- |

| ~ 27.2 | -(CH₂)₅- |

| ~ 22.7 | -CH₂-CH₃ |

| ~ 14.1 | -CH₃ |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of CDCl₃.

-

Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and shim the probe for optimal magnetic field homogeneity.

-

Acquire a single-pulse experiment with a 90° pulse width.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

-

Set a wider spectral width (e.g., 0-160 ppm).

-

A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

As a tertiary amine, this compound lacks an N-H bond. Therefore, the characteristic N-H stretching absorption bands seen in primary and secondary amines (around 3300-3500 cm⁻¹) will be absent.[2][5] This absence is a key diagnostic feature for identifying a tertiary amine. The spectrum will be dominated by C-H stretching and bending vibrations from the aromatic and aliphatic portions of the molecule, as well as C-N stretching vibrations.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3050 - 3030 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Strong | Aliphatic C-H Stretch |

| 1600, 1500 | Medium-Strong | Aromatic C=C Bending |

| 1470 - 1450 | Medium | CH₂ Bending |

| 1375 | Medium-Weak | CH₃ Bending |

| 1250 - 1020 | Medium-Weak | C-N Stretch |

| 750 - 690 | Strong | Aromatic C-H Out-of-Plane Bending |

Experimental Protocol: IR Data Acquisition (ATR)

-

Sample Preparation: Place a small drop of neat liquid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

For this compound, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight (C₂₂H₃₉N, MW = 317.55). Alkylamines characteristically undergo α-cleavage in the mass spectrometer, where the C-C bond nearest to the nitrogen atom is broken.[2] This results in the formation of a resonance-stabilized, nitrogen-containing cation.

Expected Mass Spectrum Data (Electron Ionization - EI):

| m/z | Interpretation |

| 317 | Molecular Ion (M⁺) |

| 218 | [M - C₇H₁₅]⁺ (α-cleavage, loss of a heptyl radical) |

| 134 | [C₆H₅N(CH₂)CH₃]⁺ (Possible further fragmentation) |

Molecular Structure and Fragmentation:

Caption: Molecular structure and primary MS fragmentation of this compound.

Experimental Protocol: Mass Spectrometry Data Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from any impurities.

-

-

MS Detection:

-

As the analyte elutes from the GC column, it enters the MS ion source.

-

The molecules are ionized by a beam of electrons (typically at 70 eV).

-

The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.

-

-

Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values.

Conclusion

The combined spectroscopic data from NMR, IR, and MS provide a comprehensive and self-validating characterization of this compound. The absence of an N-H stretch in the IR confirms its tertiary amine nature. The specific chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra delineate the aromatic and aliphatic components of the molecule. Finally, the molecular ion peak and the characteristic α-cleavage fragmentation pattern in the mass spectrum confirm the molecular weight and the connectivity around the nitrogen atom. This guide serves as a foundational reference for the analytical characterization of this compound in various scientific and industrial applications.

References

- Vertex AI Search. Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1). Accessed January 2, 2026.

- Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Published May 1, 2019.

- OpenStax. 24.10 Spectroscopy of Amines. Published September 20, 2023.

- Structural analysis of amines. Published June 10, 2011.

- Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Published March 24, 2024.

- ChemicalBook. N,N-Dimethylaniline: Synthesis, applications and toxicity. Published May 30, 2023.

- SciSpace. Synthesis of Halogenated Anilines by Treatment of N, N-Dialkylaniline N-Oxides with Thionyl Halides. Accessed January 2, 2026.

- Synthesis of N,N-dimethylaniline by aniline and methanol over β zeolite c

- PubMed Central.

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Accessed January 2, 2026.

- Google Patents. CN109942436B - A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester. Accessed January 2, 2026.

- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003012). Accessed January 2, 2026.

- NIST WebBook. This compound. Accessed January 2, 2026.

- Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001020). Accessed January 2, 2026.

- ChemicalBook. N,N-DI-N-PROPYLANILINE(2217-07-4) 1H NMR spectrum. Accessed January 2, 2026.

- PubChem. This compound | C22H39N | CID 137791. Accessed January 2, 2026.

- NIST WebBook. N,N-Diethylaniline. Accessed January 2, 2026.

- Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. Published March 19, 2024.

- INFRARED SPECTROSCOPY (IR). Accessed January 2, 2026.

- The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Accessed January 2, 2026.

- Oregon State University. 13C NMR Chemical Shifts. Accessed January 2, 2026.

- ChemicalBook. N,N-Diethylaniline(91-66-7) 13C NMR spectrum. Accessed January 2, 2026.

- NIH.

- Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Accessed January 2, 2026.

- Doc Brown's Chemistry.

- NIH. Quantitative Glycomic Analysis by Mass-Defect-Based Dimethyl Pyrimidinyl Ornithine (DiPyrO) Tags and High-Resolution Mass Spectrometry. Accessed January 2, 2026.

- Charles River. Comprehensive N-glycan Profiling, Characterization and Detailed Structure Analysis. Accessed January 2, 2026.

- PubMed. Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. Accessed January 2, 2026.

Sources

- 1. CN109942436B - A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester - Google Patents [patents.google.com]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. projectguru.in [projectguru.in]

Physical and chemical properties of N,N-Dioctylaniline

An In-depth Technical Guide to the Physical and Chemical Properties of N,N-Dioctylaniline

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS: 3007-75-8), tailored for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just data, but also contextual insights into its synthesis, analysis, and potential applications, grounded in established chemical principles.

Compound Identification and Structure

This compound is a tertiary aromatic amine characterized by an aniline core substituted on the nitrogen atom with two octyl chains. This structure imparts significant lipophilicity, making it a distinct chemical entity from its more common, smaller analogues like N,N-dimethylaniline.

-

IUPAC Name: this compound[1]

-

Synonyms: Dioctylphenylamine, N-Phenyldioctylamine, Benzenamine, N,N-dioctyl-[2]

The presence of the long alkyl chains dramatically influences its physical properties, such as solubility and boiling point, and can modulate the chemical reactivity of the aniline ring system.

Physicochemical Properties

The defining features of this compound are its high molecular weight and non-polar nature. These characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 317.55 g/mol | [2][3] |

| Exact Mass | 317.561 g/mol | [1] |

| Physical Description | Oily liquid, likely colorless to yellow/brown, turning darker on air exposure. | Inferred from analogues[6][7] |

| Boiling Point | 197-198 °C at 3 mmHg | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform. | Inferred from analogues[7] |

| Ionization Energy | 7.1 eV | [3] |

Chemical Reactivity and Synthesis

The chemical behavior of this compound is governed by two primary features: the nucleophilic and basic lone pair of electrons on the nitrogen atom and the electron-rich aromatic ring.

Core Reactivity

-

Basicity: As a tertiary amine, the nitrogen atom's lone pair can act as a base, reacting with acids to form ammonium salts. However, the steric hindrance from the two bulky octyl groups may reduce its accessibility compared to smaller dialkylanilines.

-

Electrophilic Aromatic Substitution: The N,N-dioctyl group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution. This directs incoming electrophiles to the ortho and para positions. This reactivity is foundational for creating substituted aniline derivatives. For instance, N,N-dialkylanilines can be readily halogenated at the para position, a common strategy for introducing functional handles for further synthetic elaboration.[8]

-

N-Oxidation: The nitrogen atom can be oxidized to form an this compound N-oxide. These N-oxides are versatile intermediates in their own right, with applications in medicinal chemistry and as precursors for other reactions.[8][9]

Representative Synthesis Protocol: N-Alkylation of Aniline

The most direct method for synthesizing this compound is the exhaustive N-alkylation of aniline with an appropriate octyl halide. The causality behind this choice is its straightforwardness and reliance on a fundamental Sₙ2 reaction mechanism. The use of a slight excess of the alkylating agent and a robust base ensures the reaction proceeds to the desired tertiary amine.

Experimental Protocol:

-

Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add aniline (1 equivalent) and acetonitrile (200 mL).

-

Base Addition: Add anhydrous potassium carbonate (3 equivalents) to the flask. This base is chosen for its insolubility, which simplifies workup, and its sufficient basicity to deprotonate the aniline and its intermediate secondary amine.

-

Alkylating Agent: While stirring vigorously, add 1-bromooctane (2.5 equivalents) to the mixture. A slight excess is used to drive the reaction to completion and ensure di-alkylation.

-

Reaction Conditions: Heat the mixture to reflux (approx. 82 °C) and maintain for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After cooling to room temperature, filter the solid potassium carbonate and potassium bromide byproduct. Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Purification: Dissolve the resulting crude oil in diethyl ether and wash sequentially with 1M HCl (to remove any unreacted aniline), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter the drying agent and remove the solvent in vacuo. The resulting crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Caption: Synthetic workflow for this compound via N-alkylation.

Analytical Methodologies

The purity and identity of this compound are typically confirmed using chromatographic and spectroscopic techniques. Gas chromatography is particularly well-suited for this volatile, thermally stable compound.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is self-validating as it pairs a high-resolution separation technique (GC) with a definitive identification method (MS), providing both retention time and a mass fragmentation pattern for confident analysis.

Methodology:

-

Sample Preparation: Prepare a 100 µg/mL solution of the this compound sample in high-purity dichloromethane or ethyl acetate.

-

Instrumentation: Utilize a GC system equipped with a mass selective detector (MSD).

-

GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is ideal for separating non-polar aromatic compounds.

-

Injection Volume: 1 µL.

-

Injector Temperature: 280 °C.

-

Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 minute.

-

Ramp: Increase at 20 °C/min to 300 °C.

-

Final hold: Hold at 300 °C for 5 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-500.

-

-

Data Analysis: The resulting chromatogram will show a peak at a specific retention time corresponding to this compound. The mass spectrum of this peak should be compared to a reference spectrum or analyzed for the expected molecular ion (m/z = 317.5) and characteristic fragmentation patterns.

Caption: Workflow for the GC-MS analysis of this compound.

Applications in Research and Drug Development

While specific, large-scale applications for this compound are not as widely documented as for its smaller analogues, its unique properties make it a valuable tool for specialized areas.

-

Lipophilic Intermediate: Its primary role is as a highly lipophilic building block in organic synthesis. In drug development, attaching such a moiety can significantly increase a molecule's ability to cross lipid membranes, potentially enhancing bioavailability or allowing it to target receptors in lipid-rich environments like the central nervous system.[10]

-

Dye and Material Science: Analogous to N,N-dimethylaniline's use in dye synthesis, this compound can serve as a precursor for highly soluble organic dyes and pigments for use in non-aqueous systems, such as specialty inks or polymer matrices.

-

Polymerization Catalyst: Tertiary amines are often used as accelerators in the curing of resins and polymers.[11] The high boiling point and low volatility of this compound could make it a suitable catalyst for high-temperature polymerization processes.

Safety and Handling

Based on data from structurally similar anilines, this compound should be handled as a hazardous chemical.[7][12]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[13][14]

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[13][15]

-

Hazards:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and acids.[13]

-

Fire: Combustible liquid. Keep away from heat, sparks, and open flames.[13][16] Use CO₂, dry chemical, or foam extinguishers.[13]

-

Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local regulations.[13]

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NIST. This compound. National Institute of Standards and Technology Chemistry WebBook. [Link]

-

Matrix Fine Chemicals. This compound | CAS 3007-75-8. [Link]

-

Loba Chemie. N,N-DIETHYLANILINE FOR SYNTHESIS Safety Data Sheet. [Link]

-

Carl ROTH. Safety Data Sheet: N,N-diethylaniline. [Link]

-

PubChem. N,N-Diethylaniline. National Center for Biotechnology Information. [Link]

-

SciSpace. Synthesis of Halogenated Anilines by Treatment of N, N-Dialkylaniline N-Oxides with Thionyl Halides. [Link]

-

PubMed Central. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. [Link]

-

PubChem. N,N-dimethylaniline. National Center for Biotechnology Information. [Link]

-

PubMed Central. Research in the Field of Drug Design and Development. [Link]

Sources

- 1. This compound | CAS 3007-75-8 [matrix-fine-chemicals.com]

- 2. N,N-DI-N-OCTYLANILINE | 3007-75-8 [amp.chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C22H39N | CID 137791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,N-Di-n-octylaniline, 98% | Fisher Scientific [fishersci.ca]

- 6. N,N-Diethylaniline | C10H15N | CID 7061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research in the Field of Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. fishersci.com [fishersci.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. lobachemie.com [lobachemie.com]

- 16. carlroth.com [carlroth.com]

An In-depth Technical Guide to N,N-Dioctylaniline: Synthesis, Applications, and Safety

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dioctylaniline (CAS Number: 3007-75-8) is a tertiary aromatic amine characterized by a phenyl group substituted with two octyl chains on the nitrogen atom.[1][2][3] This structure imparts a combination of aromatic reactivity and aliphatic lipophilicity, making it a molecule of significant interest in various fields of industrial and research chemistry. This guide provides a comprehensive overview of its chemical identity, synthesis, safety considerations, and key applications, with a focus on its utility for professionals in research and development.

Chemical and Physical Properties

This compound is a high-molecular-weight aromatic amine with distinct physical and chemical characteristics that dictate its applications. A summary of its key properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 3007-75-8 | [1][3][4] |

| Molecular Formula | C22H39N | [1][2][5] |

| Molecular Weight | 317.56 g/mol | [2][6] |

| Boiling Point | 414.1 °C at 760 mmHg | [1] |

| Density | 0.885 g/cm³ | [1] |

| Flash Point | 167 °C | [1] |

| Refractive Index | 1.499 | [1] |

| LogP | 7.214 | [1] |

Safety Data and Handling

Potential Hazards:

-

Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.[6][7]

-

Irritation: May cause skin and serious eye irritation.[6]

-

Respiratory Irritation: May cause respiratory irritation.[6]

-

Long-term Effects: There may be a danger of cumulative effects, and it may cause damage to organs through prolonged or repeated exposure.[7]

-

Environmental Hazards: Expected to be toxic to aquatic life with long-lasting effects.[7]

Recommended Handling Precautions:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing vapors or mist.

-

Prevent contact with skin and eyes.

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Synthesis of this compound

The synthesis of this compound can be achieved through several N-alkylation strategies. A common and versatile approach is the reductive amination of aniline with octanal. This method proceeds in a one-pot fashion, offering good yields and selectivity.

Experimental Protocol: Reductive Amination of Aniline with Octanal

This protocol is a generalized procedure based on established methods for reductive amination.[8][9][10]

Materials:

-

Aniline

-

Octanal

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add aniline (1.0 equivalent) and dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Add octanal (2.2 equivalents) dropwise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes to facilitate imine formation.

-

Add sodium triacetoxyborohydride (2.5 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Remove the ice bath and allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Applications in Research and Industry

The long alkyl chains of this compound impart significant lipophilicity and steric bulk, making it a valuable component in several applications.

Antioxidant in Lubricants

Aromatic amines are a well-established class of antioxidants for lubricating oils, particularly at elevated temperatures.[11][12] The mechanism involves the donation of a hydrogen atom from a secondary amine or an adjacent alkyl group in tertiary amines to terminate radical chain reactions that lead to oil degradation. While this compound is a tertiary amine, the benzylic protons on the alpha-carbons of the octyl chains can participate in radical scavenging. The long alkyl chains also enhance its solubility in hydrocarbon-based lubricants.

Corrosion Inhibitor

Organic compounds containing nitrogen, oxygen, and/or sulfur atoms are effective corrosion inhibitors for metals in acidic media.[2][4][13] N,N-dialkylanilines, including those with long alkyl chains, can adsorb onto the metal surface, forming a protective barrier that inhibits both anodic and cathodic reactions of corrosion.[4] The lone pair of electrons on the nitrogen atom and the π-electrons of the aromatic ring facilitate this adsorption. The long octyl chains can further enhance the protective layer by creating a hydrophobic barrier.

Studies on similar long-chain aniline derivatives have shown high inhibition efficiencies for steel in acidic environments.[4] The performance of these inhibitors typically increases with concentration up to an optimal point.

Intermediate in Organic Synthesis

N,N-Dialkylanilines are versatile intermediates in organic synthesis.[5] They can be used in the synthesis of:

-

Dyes: The aniline moiety can be functionalized to produce various dyes.

-

Polymers: Aniline derivatives can be polymerized to form conductive or electroactive polymers.

-

Hole-Transporting Materials: The electron-rich nature of the N,N-dialkylaniline core makes it a suitable building block for hole-transporting materials used in organic light-emitting diodes (OLEDs).[14][15][16]

-

Pharmaceutical Intermediates: While direct applications in drug molecules may be limited due to potential toxicity, N,N-dialkylanilines can serve as starting materials for the synthesis of more complex heterocyclic structures relevant to medicinal chemistry.[17][18]

Analytical Methods

The characterization and quantification of this compound can be performed using standard analytical techniques.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is suitable for the analysis of this compound. A C18 column with a mobile phase consisting of acetonitrile and a buffered aqueous solution would provide good separation. The UV detector can be set to the λmax of the aniline chromophore (around 250-260 nm).[19][20]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its relatively high boiling point, a high-temperature GC column and appropriate temperature programming would be necessary. The mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns, including the loss of alkyl chains.[21][22][23]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons, the methylene protons adjacent to the nitrogen, the other methylene protons of the octyl chains, and the terminal methyl groups.

-

¹³C NMR: The spectrum would display signals for the aromatic carbons, with the carbon attached to the nitrogen being significantly deshielded, and distinct signals for the carbons of the octyl chains.[24][25][26]

-

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would likely lead to fragmentation through cleavage of the C-N bond and fragmentation along the alkyl chains.[21]

Conclusion

This compound is a versatile chemical with established and potential applications in several key areas of chemical research and industry. Its role as an effective antioxidant and corrosion inhibitor is well-supported by the behavior of analogous long-chain N,N-dialkylanilines. Furthermore, its utility as a synthetic intermediate for dyes, polymers, and functional materials for electronics and potentially pharmaceuticals, makes it a compound of continuing interest. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective and responsible use in research and development.

References

-

N,N-Di-n-octylaniline | CAS#:3007-75-8 | Chemsrc. (n.d.). Retrieved January 2, 2026, from [Link]

-

Corrosion inhibition of mild steel by N, N'-(5,5- dimethylcyclohexane-1,3-diylidene)dianiline in acid media. (2020, July 28). SciSpace. Retrieved January 2, 2026, from [Link]

-

General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]

-

This compound | CAS 3007-75-8. (n.d.). Matrix Fine Chemicals. Retrieved January 2, 2026, from [Link]

-

This compound | C22H39N | CID 137791. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Review on corrosion inhibition of steel in acidic media. (n.d.). Retrieved January 2, 2026, from [Link]

-

Redesigning alkylated diphenylamine antioxidant for modern lubricant. (2006). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Corrosion inhibition of mild steel in acidic media by some organic dyes. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

This compound. (n.d.). NIST WebBook. Retrieved January 2, 2026, from [Link]

-

This compound. (n.d.). Novachemistry. Retrieved January 2, 2026, from [Link]

-

This compound. (n.d.). NIST WebBook. Retrieved January 2, 2026, from [Link]

-

Synthesis of Halogenated Anilines by Treatment of N, N-Dialkylaniline N-Oxides with Thionyl Halides. (n.d.). SciSpace. Retrieved January 2, 2026, from [Link]

-

Inhibition of Mild Steel Corrosion in Acid Medium. (2017, October 31). International Journal of Technology. Retrieved January 2, 2026, from [Link]

-

Hole-transporting materials for organic light-emitting diodes: an overview. (n.d.). RSC Publishing. Retrieved January 2, 2026, from [Link]

-

Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application. (2021, December 19). MDPI. Retrieved January 2, 2026, from [Link]

-

The Role of Synthesis Intermediates in Pharmaceutical Development. (n.d.). Retrieved January 2, 2026, from [Link]

-

Evaluation of Antioxidant Properties and Molecular Design of Lubricant Antioxidants Based on QSPR Model. (2023, December 22). MDPI. Retrieved January 2, 2026, from [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. Retrieved January 2, 2026, from [Link]

-

Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]

-

Organometallic complexes as hole-transporting materials in organic light-emitting diodes. (n.d.). Retrieved January 2, 2026, from [Link]

-

Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni-Doped MFM-300(Cr) Catalyst. (2025, October 24). PubMed. Retrieved January 2, 2026, from [Link]

-

The Role of Hole Transport Materials in OLED Performance. (2025, October 9). Retrieved January 2, 2026, from [Link]

-

Research Progress of Antioxidant Additives for Lubricating Oils. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001020). (n.d.). Human Metabolome Database. Retrieved January 2, 2026, from [Link]

-

Study of antioxidant for lubricant. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 2, 2026, from [Link]

-

Full 1H and 13C NMR Chemical Shift Assignment of 1-Pyrenyl Substituted Oligosilanes as a Tool To Differentiate between Intramolecular "Through Space" and "Through Bond" Ground State Interactions. (2006). ResearchGate. Retrieved January 2, 2026, from [Link]

-

HPLC-UV Method Development and Validation for the Quantification of Ropinirole in New PLGA Multiparticulate Systems: Microspheres and Nanoparticles. (2015, August 1). PubMed. Retrieved January 2, 2026, from [Link]

-

Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. (n.d.). Mlunias. Retrieved January 2, 2026, from [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. Retrieved January 2, 2026, from [Link]

-

Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. (n.d.). RSC Publishing. Retrieved January 2, 2026, from [Link]

-

How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. (2021, February 5). YouTube. Retrieved January 2, 2026, from [Link]

-

A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. (n.d.). SciELO. Retrieved January 2, 2026, from [Link]

-

One-Pot Reductive Mono- N -alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. (2006). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

-

Research Progress of Antioxidant Additives for Lubricating Oils. (2024, March 11). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Validation of a new HPLC-UV method for determination of the antibiotic linezolid in human plasma and in bronchoalveolar lavage. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

-

13.2: The Mass Spectrum • Fragmentation. (2014, August 18). Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]

-

Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011, August 24). Retrieved January 2, 2026, from [Link]

-

Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]

-

Development and Validation of an HPLC- UV Method for the Determination of Melphalan from Lyophilized Nanosuspension. (2019, January 18). Indian Journal of Pharmaceutical Education and Research. Retrieved January 2, 2026, from [Link]

-

International Journal of Pharmaceutical Research & Analysis. (n.d.). IJPRA. Retrieved January 2, 2026, from [Link]

Sources

- 1. N,N-Di-n-octylaniline | CAS#:3007-75-8 | Chemsrc [chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CAS 3007-75-8 [matrix-fine-chemicals.com]

- 4. scispace.com [scispace.com]

- 5. General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N,N-Di-n-octylaniline, 98% | Fisher Scientific [fishersci.ca]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni-Doped MFM-300(Cr) Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. sphinxsai.com [sphinxsai.com]

- 14. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. nbinno.com [nbinno.com]

- 17. nbinno.com [nbinno.com]

- 18. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]

- 19. HPLC-UV method development and validation for the quantification of ropinirole in new PLGA multiparticulate systems: Microspheres and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Validation of a new HPLC-UV method for determination of the antibiotic linezolid in human plasma and in bronchoalveolar lavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry | MDPI [mdpi.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. benthamopen.com [benthamopen.com]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 26. scielo.br [scielo.br]

A Technical Guide to the Theoretical Elucidation of N,N-Dioctylaniline's Electronic Structure

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: N,N-Dioctylaniline is a dialkylaniline derivative with potential applications ranging from the synthesis of dyes to the development of organic electronic materials.[1][2] A thorough understanding of its electronic structure is paramount for predicting its chemical reactivity, photophysical properties, and suitability for advanced applications. This guide presents a comprehensive theoretical framework for characterizing the ground and excited-state electronic properties of this compound using first-principles quantum chemical calculations. We move beyond a simple recitation of data to provide a validated, step-by-step computational methodology, grounded in Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), enabling researchers to generate and interpret high-fidelity predictive data.

Part 1: The Theoretical & Computational Framework

The predictive power of modern computational chemistry allows us to model molecular behavior with remarkable accuracy, offering insights that can guide and accelerate experimental research.[3] For a molecule like this compound, our primary objective is to solve the Schrödinger equation to understand how electrons are distributed and how this distribution changes upon excitation.

The Choice of Method: Density Functional Theory (DFT)

For organic molecules of this size, Density Functional Theory (DFT) offers the optimal balance of computational cost and accuracy.[4][5] Unlike more computationally expensive ab initio methods, DFT calculates the total electronic energy based on the spatially dependent electron density.

-

Expertise in Practice: We select the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional is well-benchmarked for organic molecules and has demonstrated high accuracy in predicting the geometries and vibrational frequencies of aniline derivatives.[4][6] For the basis set, we employ the 6-311++G(d,p) Pople-style basis set. The inclusion of diffuse functions (++) is critical for accurately describing the lone pair electrons on the nitrogen atom, while the polarization functions (d,p) allow for greater flexibility in describing anisotropic bond formation.

The Computational Workflow

A robust theoretical study follows a logical, self-validating progression. The workflow begins with finding the most stable molecular structure and proceeds to the calculation of its electronic and spectroscopic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. cos.northeastern.edu [cos.northeastern.edu]

- 4. asianpubs.org [asianpubs.org]

- 5. DFT Studies of Distinct Anilines with p-Hydroxycinnamic Acids for Antioxidant Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Reactivity of N,N-Dioctylaniline in electrophilic aromatic substitution

An In-Depth Technical Guide to the Reactivity of N,N-Dioctylaniline in Electrophilic Aromatic Substitution

Abstract

This compound is an aromatic amine characterized by a highly activated benzene ring and significant steric shielding from its two long-chain alkyl substituents. This guide provides a comprehensive analysis of its reactivity in electrophilic aromatic substitution (EAS) reactions. We will dissect the foundational principles governing its behavior, including the powerful electron-donating nature of the dialkylamino group and the critical role of steric hindrance in determining regioselectivity. Detailed mechanistic discussions and field-tested protocols for key transformations such as halogenation and nitration are presented. Crucially, this guide also addresses the inherent limitations of this compound in classical Friedel-Crafts reactions, explaining the mechanistic basis for its incompatibility. The insights and methodologies contained herein are designed to equip researchers with the predictive power and practical knowledge necessary to effectively utilize this compound in complex synthetic applications.

Introduction to this compound

This compound (CAS: 3007-75-8) is a tertiary aromatic amine that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring a nucleophilic aromatic core and two lipophilic n-octyl chains, imparts unique solubility and reactivity characteristics. Understanding its behavior in electrophilic aromatic substitution—a cornerstone of aromatic chemistry—is essential for its strategic application in the synthesis of dyes, functional polymers, and pharmaceutical precursors.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3007-75-8 | [2] |

| Molecular Formula | C₂₂H₃₉N | [2] |

| Molecular Weight | 317.55 g/mol | [2] |

| Boiling Point | 197-198 °C at 3 mmHg | [3] |

Theoretical Framework: Factors Governing Reactivity

The reactivity of the this compound ring is dictated by a delicate interplay between powerful electronic effects and significant steric constraints.

Electronic Effects: The Dominance of the Amino Group

The N,N-dioctylamino group is a potent activating group, profoundly influencing both the rate and orientation of electrophilic attack.[4] This is due to two primary electronic factors:

-

+I Effect (Inductive Effect): The two n-octyl groups are electron-releasing, pushing electron density towards the nitrogen atom and, subsequently, into the aromatic ring. Alkylamino substituents are recognized as strong electron-donors due to this inductive effect.[5][6]

-

+R Effect (Resonance Effect): More significantly, the lone pair of electrons on the nitrogen atom participates in resonance with the π-system of the benzene ring.[7] This delocalization creates a substantial increase in electron density at the positions ortho and para to the amino group, making these sites highly nucleophilic and susceptible to attack by electrophiles.[4][7]

The resonance effect is the dominant factor, making the N,N-dioctylamino group a strong ortho, para-director.[4]

Figure 1: Resonance delocalization in this compound.

Steric Effects: The Influence of the n-Octyl Chains

While electronically favored, the ortho positions are significantly encumbered by the two bulky n-octyl chains. This steric hindrance impedes the approach of an incoming electrophile.[8] Consequently, electrophilic attack will overwhelmingly favor the less sterically hindered and electronically rich para position. This high regioselectivity for the para product is a defining characteristic of N,N-dialkylanilines with large alkyl groups.

Electrophilic Aromatic Substitution in Practice

The high activation of the aniline ring dictates the choice of reaction conditions, often allowing for milder reagents and temperatures than those required for less activated aromatics.[9]

Halogenation: A Case Study in Bromination

The electron-rich nature of the this compound ring allows for rapid halogenation, often proceeding without the need for a Lewis acid catalyst, which is typically required for less activated systems like benzene.[10][11]

Mechanism & Regioselectivity: The reaction proceeds via the standard EAS mechanism. Due to the extreme activation by the amino group, polysubstitution can be a concern.[10] However, the substantial steric bulk of the dioctyl groups effectively shields the ortho positions, making para-bromination the highly dominant pathway. The primary product expected is 4-bromo-N,N-dioctylaniline.

Figure 2: Workflow for the bromination of this compound.

Experimental Protocol: Synthesis of 4-Bromo-N,N-dioctylaniline This protocol is adapted from established procedures for the bromination of activated anilines.[9][12]

-

Dissolution: Dissolve this compound (1.0 equiv.) in a suitable solvent such as glacial acetic acid or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Reagent Preparation: In a separate container, prepare a solution of bromine (1.0 equiv.) in the same solvent.

-

Addition: Add the bromine solution dropwise to the stirred aniline solution over 30 minutes, ensuring the temperature remains below 5 °C. The characteristic red-brown color of bromine should dissipate upon addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring progress by TLC.

-

Work-up: Pour the reaction mixture into a beaker containing an aqueous solution of sodium bisulfite to quench any unreacted bromine. Neutralize the solution by the slow addition of saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Table 2: Representative Data for Bromination

| Substrate | Reagent | Solvent | Temp. (°C) | Major Product | Expected Yield |

| This compound | Br₂ | Acetic Acid | 0 to RT | 4-Bromo-N,N-dioctylaniline | >90% |

Nitration: Navigating the Acid-Base Challenge

The nitration of anilines is complicated by the basicity of the amino group. In strongly acidic media, such as the standard nitric acid/sulfuric acid mixture, the nitrogen atom is protonated to form an anilinium ion.[13] This –N⁺H(C₈H₁₇)₂ group is strongly electron-withdrawing and deactivating, directing electrophilic attack to the meta position.[13]

To achieve the electronically favored para-nitration, conditions that avoid strong Brønsted acids are necessary. Ceric ammonium nitrate (CAN) in a polar aprotic solvent has proven effective for the highly regioselective para-nitration of N,N-dialkylanilines.[14]

Mechanism & Regioselectivity (CAN Method): The proposed mechanism suggests that Ce⁴⁺ coordinates with the substrate, facilitating an electrophilic aromatic reaction that leads to the para-nitro product.[14] This method bypasses the formation of the deactivating anilinium ion, preserving the ortho, para-directing influence of the amino group. Steric hindrance again ensures high selectivity for the para position.

Figure 3: Simplified workflow for CAN-mediated nitration.

Experimental Protocol: Synthesis of 4-Nitro-N,N-dioctylaniline This protocol is based on the regioselective nitration of N,N-dialkylanilines using CAN.[14]

-

Dissolution: Dissolve this compound (1.0 equiv.) in acetonitrile in a round-bottom flask with magnetic stirring at room temperature.

-

Addition: Add ceric ammonium nitrate (CAN) (approx. 2.0-2.5 equiv.) to the solution in portions over 15 minutes.

-

Reaction: Stir the resulting mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor progress by TLC.

-

Work-up: Upon completion, pour the reaction mixture into water and stir for 10 minutes.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and then with brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel.

Table 3: Representative Data for Nitration

| Substrate | Reagent | Solvent | Temp. (°C) | Major Product | Expected Yield |

| This compound | HNO₃/H₂SO₄ | - | <10 | 3-Nitro-N,N-dioctylaniline | Moderate |

| This compound | CAN | Acetonitrile | RT | 4-Nitro-N,N-dioctylaniline | Good to Excellent |

The Friedel-Crafts Limitation: Catalyst Deactivation

A critical consideration for researchers is that this compound, like other anilines, is generally incompatible with standard Friedel-Crafts alkylation and acylation conditions.[15][16]

Explanation of Incompatibility: The reaction fails because the nitrogen atom of the N,N-dioctylamino group is a potent Lewis base. It readily reacts with the Lewis acid catalyst (e.g., AlCl₃) required to generate the electrophile (an acylium or carbocation).[17] This acid-base reaction forms a stable complex, which effectively neutralizes the catalyst.[15] Furthermore, the complexed nitrogen atom bears a positive charge, transforming the strongly activating amino group into a powerful deactivating group, rendering the aromatic ring inert to further electrophilic attack.[17]

Figure 4: Lewis acid-base complexation prevents Friedel-Crafts reactions.

Conclusion

The electrophilic substitution reactivity of this compound is a textbook example of substituent effects in aromatic chemistry. Its behavior is dominated by the powerful ortho, para-directing and activating nature of the N,N-dioctylamino group, tempered by significant steric hindrance at the ortho positions. This combination leads to a strong and predictable preference for substitution at the para position. While highly reactive in halogenation and amenable to controlled nitration with appropriate reagents, its basicity precludes the use of standard Friedel-Crafts protocols. A thorough understanding of these electronic and steric drivers is crucial for scientists aiming to harness the synthetic potential of this valuable chemical building block.

References

-

Kalinowski, H. O., et al. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences, 6, 52-64. [Link]

-

Effenberger, F., & Menzel, P. (1971). Reversibility of the Bromination of N-Alkylanilines. Angewandte Chemie International Edition in English, 10(7), 493-494. [Link]

-

Prakash, G. K. S., et al. (2005). Regioselective Nitration of N,N-Dialkylanilines Using Cerium(IV) Ammonium Nitrate in Acetonitrile. Request PDF. [Link]

-

Professor Dave Explains. (2018). Friedel-Crafts Acylation. YouTube. [Link]

-

Common Organic Chemistry. (n.d.). Bromination - Common Conditions. commonorganicchemistry.com. [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia. [Link]

-

Chain, W. J., et al. (2018). Synthesis of Halogenated Anilines by Treatment of N, N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry, 83(17), 10328–10337. [Link]

-

Kalinowski, H. O., et al. (2005). C-13-NMR based evaluation of the electronic and steric interactions in aromatic amines. ResearchGate. [Link]

-

Zhang, J., et al. (2018). Friedel-Crafts Reaction of N,N-Dimethylaniline with Alkenes Catalyzed by Cyclic Diaminocarbene-Gold(I) Complex. Scientific Reports, 8(1), 11449. [Link]

-

Chain, W. J., et al. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PMC - NIH. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Versatile Role of N,N-Diethylaniline. ningboinno.com. [Link]

-

Scribd. (n.d.). AROMATIC AMINES. Scribd. [Link]

-

Wang, H., et al. (2014). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. Catalysis Communications, 43, 138-141. [Link]

-

Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult?. Quora. [Link]

-

Quora. (2017). Can N,N-dimethylaniline undergo a Friedel-Crafts reaction?. Quora. [Link]

-

SlidePlayer. (2020). Aromatic Electrophilic substitution. SlidePlayer. [Link]

-

Ashenhurst, J. (2013). What is Allylic Bromination?. Master Organic Chemistry. [Link]

-

Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. fenix.tecnico.ulisboa.pt. [Link]

-

Douglas, J., et al. (2015). Friedel-Crafts Acylation with Amides. PMC - NIH. [Link]

-

Khan Academy. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. [Link]

-

Garg, N. K., et al. (2011). Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. NIH. [Link]

-

Gered, J. A., et al. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 12. [Link]

-

ResearchGate. (2013). Synthesis of N-Alkylanilines and Substituted Quinolines by Reaction of Aniline with Alcohols and CCl4 Effected with Ni-Containing Catalysts. ResearchGate. [Link]

-

Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

-

Loudon, M. (n.d.). Electrophilic Aromatic Substitution. organic.bu.edu. [Link]

-

Chemistry Steps. (n.d.). Reactions of Aniline. Chemistry Steps. [Link]

-

Stack Exchange. (2012). Why does nitration of N,N-dimethylaniline occur at the meta position?. Chemistry Stack Exchange. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound [webbook.nist.gov]

- 3. N,N-DI-N-OCTYLANILINE | 3007-75-8 [amp.chemicalbook.com]

- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. lkouniv.ac.in [lkouniv.ac.in]

- 8. Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bromination - Common Conditions [commonorganicchemistry.com]

- 10. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. researchgate.net [researchgate.net]

- 15. quora.com [quora.com]

- 16. quora.com [quora.com]

- 17. youtube.com [youtube.com]

A Senior Application Scientist's Guide to the Synthesis of N,N-Dioctylaniline via Reductive Amination

Abstract

This technical guide provides an in-depth exploration of the synthesis of N,N-dioctylaniline, a tertiary amine with significant applications in materials science and as a chemical intermediate. The core focus is on the reductive amination pathway, a robust and highly efficient method for carbon-nitrogen bond formation. This document elucidates the underlying reaction mechanisms, evaluates critical reagent choices, and presents a detailed, field-proven experimental protocol. By explaining the causality behind experimental design and offering practical troubleshooting advice, this guide serves as a comprehensive resource for researchers, chemists, and drug development professionals aiming to master this versatile synthetic transformation.

Introduction: The Strategic Value of Reductive Amination

This compound is a valuable molecular building block, but its synthesis presents a classic chemical challenge: the controlled dialkylation of a primary aromatic amine. Traditional alkylation of aniline with alkyl halides is notoriously difficult to control, often resulting in a mixture of mono-alkylated, di-alkylated, and even quaternary ammonium salt byproducts, leading to low yields and complex purification procedures.[1][2]

Reductive amination, also known as reductive alkylation, elegantly circumvents these issues.[1][2][3] This powerful strategy converts a carbonyl group and an amine into a more substituted amine in a sequential, controlled manner. The reaction proceeds through an imine or iminium ion intermediate, which is subsequently reduced.[3][4][5] For the synthesis of this compound from aniline and octanal, this method offers superior control, minimizing over-alkylation and typically providing high yields of the desired tertiary amine.[1]

This guide focuses on a one-pot direct reductive amination procedure, which is favored for its operational simplicity and efficiency in industrial and research settings.[3]

Mechanistic Insights: A Two-Fold Alkylation Pathway

The synthesis of a tertiary amine from a primary amine like aniline requires two successive alkylation events. The entire process occurs in a single reaction vessel but can be understood as a sequence of two mechanistically similar cycles.

Cycle 1: Formation of the Secondary Amine Intermediate (N-Octylaniline)

-

Hemiaminal Formation: The nucleophilic nitrogen of aniline attacks the electrophilic carbonyl carbon of the first equivalent of octanal. This forms a transient hemiaminal intermediate.

-

Dehydration to Imine: Under mildly acidic conditions, the hemiaminal dehydrates, losing a molecule of water to form an N-phenyl-octanimine (a Schiff base).[3]

-

Reduction to Secondary Amine: A hydride reducing agent selectively reduces the carbon-nitrogen double bond (C=N) of the imine to yield the secondary amine, N-octylaniline.

Cycle 2: Formation of the Final Tertiary Amine

-

Iminium Ion Formation: The newly formed N-octylaniline, now acting as a secondary amine nucleophile, attacks a second equivalent of octanal. The resulting hemiaminal dehydrates to form a positively charged dialkyl-iminium ion.

-

Reduction to Tertiary Amine: The same hydride reagent reduces the iminium ion to furnish the final product, this compound.

The overall transformation is a cascade of imine/iminium ion formation and reduction steps, as illustrated below.

Caption: Reaction mechanism for the synthesis of this compound.

Optimizing the Reaction: A Guide to Reagent Selection

The success of a reductive amination hinges on the judicious selection of the reducing agent and reaction conditions. The goal is to reduce the imine/iminium intermediate much faster than the starting aldehyde, preventing the formation of octanol as a byproduct.

| Reagent Class | Recommended Choice | Rationale & Key Considerations |

| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High Selectivity: NaBH(OAc)₃ is a mild and sterically hindered hydride donor.[6] This makes it exceptionally selective for reducing the protonated iminium ion over the neutral carbonyl group of octanal.[3] Acid Tolerance: It is stable and effective under the mildly acidic conditions that are optimal for imine formation.[6][7] |

| Sodium Cyanoborohydride (NaBH₃CN) | A viable alternative, but its high toxicity (due to the potential release of HCN gas under acidic conditions) makes it less desirable.[8] | |

| Sodium Borohydride (NaBH₄) | Generally unsuitable for one-pot procedures as it readily reduces the starting aldehyde (octanal) to octanol, leading to lower yields and purification challenges.[1][9] | |

| Solvent | 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) | These aprotic solvents are ideal as they do not react with NaBH(OAc)₃ and effectively dissolve all reactants. DCE is often preferred.[6][10] |

| Tetrahydrofuran (THF) | A suitable alternative aprotic solvent.[10] | |

| Methanol (MeOH) or Ethanol (EtOH) | Avoid with NaBH(OAc)₃. Protic solvents like methanol can cause rapid decomposition of sodium triacetoxyborohydride.[11][9] | |

| Acid Catalyst | Acetic Acid (Glacial) | A catalytic amount (5-10 mol%) is often beneficial. It protonates the carbonyl oxygen of octanal, activating it for nucleophilic attack, and facilitates the dehydration of the hemiaminal intermediate, thereby accelerating the rate of imine/iminium ion formation.[6][7][10] |

Experimental Protocol: Synthesis of this compound

This protocol describes a standard lab-scale, one-pot synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Caption: General experimental workflow for this compound synthesis.

Materials & Equipment:

-

Aniline (1.0 eq.)

-

Octanal (2.1-2.2 eq.)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (2.2-2.5 eq.)

-

1,2-Dichloroethane (DCE), anhydrous

-

1M Hydrochloric Acid (HCl)

-

1M Sodium Hydroxide (NaOH)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with stir bar, condenser, nitrogen inlet

-

Standard laboratory glassware for extraction and purification

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add aniline (1.0 eq.) and anhydrous 1,2-dichloroethane (DCE) to make a ~0.5 M solution.

-

Aldehyde Addition: Add octanal (2.1 eq.) to the stirred solution. If desired, add a catalytic amount of glacial acetic acid (0.1 eq.). Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the initial imine formation.[7]

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (2.2 eq.) to the mixture in portions over 15-20 minutes. The reaction can be mildly exothermic.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline and the mono-alkylated intermediate are consumed (typically 12-24 hours).

-

Work-up: Quenching: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Work-up: Extraction: Transfer the mixture to a separatory funnel.

-

Acid Wash: Extract the organic layer with 1M HCl (2 x volume). The basic amine product will be protonated and move into the aqueous layer, leaving non-basic impurities (like unreacted octanal or octanol byproduct) in the organic layer.[7]

-

Basification: Collect the acidic aqueous layers and cool in an ice bath. Slowly add 1M NaOH until the solution is basic (pH > 10), which deprotonates the amine salt, causing the product to separate.

-

Back-Extraction: Extract the now-basic aqueous layer with fresh organic solvent (DCM or Ethyl Acetate, 2 x volume).

-

-

Drying and Concentration: Combine the organic extracts from the final step, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the final product as a pure oil.

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inefficient imine/iminium formation.[7] 2. Deactivated reducing agent (moisture).[7] | 1. Add a catalytic amount of acetic acid (1-2 eq. for stubborn cases) to drive iminium ion formation.[10] 2. Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored NaBH(OAc)₃. |

| Formation of N-octylaniline (Mono-alkylation) | 1. Insufficient octanal or reducing agent. 2. Short reaction time. | 1. Use a slight excess of both octanal (2.1-2.2 eq.) and NaBH(OAc)₃ (2.2-2.5 eq.) relative to aniline. 2. Allow the reaction to proceed for a longer duration, monitoring by TLC/LC-MS. |

| Significant Octanol Byproduct | 1. Use of a non-selective reducing agent (e.g., NaBH₄). 2. Presence of excessive water, which can hydrolyze the reducing agent. | 1. Strictly use a selective reagent like NaBH(OAc)₃.[6][11] 2. Maintain anhydrous conditions. |

| Difficult Purification / Emulsions during Work-up | 1. Similar polarity of product and impurities. 2. Formation of emulsions during aqueous extraction.[7] | 1. Employ the acid-base extraction detailed in the protocol to effectively separate the basic amine product from neutral impurities.[7] 2. If emulsions form, add more brine to the separatory funnel to help break them. |

Conclusion

The synthesis of this compound via direct reductive amination is a highly reliable and scalable method that offers significant advantages over classical alkylation techniques. By understanding the core mechanism and making informed choices about reagents—particularly the use of the selective sodium triacetoxyborohydride—chemists can achieve high yields of the desired tertiary amine with excellent control. The protocol and troubleshooting guide presented herein provide a solid foundation for the successful application of this pivotal transformation in both academic and industrial research environments.

References

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

-

Guerry, P., et al. Aniline-Catalyzed Reductive Amination as a Powerful Method for the Preparation of Reducing End-“Clickable” Chitooligosaccharides. Bioconjugate Chemistry. [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

-

Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

-

Sodium triacetoxyborohydride. Wikipedia. [Link]

-

Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]

-

Reductive amination. Wikipedia. [Link]

-

Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Green Chemistry Blog. [Link]

-

Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. SciSpace. [Link]

-

Reductive Amination. Chemistry Steps. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Reductive Amination. Chemistry LibreTexts. [Link]

-

Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

-

Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE. [Link]

-

Aniline-Catalyzed Reductive Amination as a Powerful Method for the Preparation of Reducing End-"Clickable" Chitooligosaccharides. ResearchGate. [Link]

-

Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

-

A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Communications. [Link]

-

Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

-

Optimization of the reaction conditions for the reductive amination of aldehydes. ResearchGate. [Link]

-

Reductive Amination: Mechanism & Examples. YouTube. [Link]

-

Reductive amination in case of secondary amines. Chemistry Stack Exchange. [Link]

- A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester.

- Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane.

-

Direct Reductive Amination from Ketones, Aldehydes to Synthesize Amines Using N, S-Dual Doped Co/C Catalyst. ResearchGate. [Link]

-

Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines. ResearchGate. [Link]

-

General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4 + 1] Annulative Double C–H Functionalization. Journal of the American Chemical Society. [Link]

-

Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. [Link]

-

Synthesis of N,N-dimethylaniline by aniline and methanol over β zeolite catalyst. ResearchGate. [Link]

-

Study on the synthesis of n-Monoalkylaniline. ResearchGate. [Link]

-

Synthesis and reactivity of N,N-bis(diphenylphosphino)dimethylaniline compounds. ResearchGate. [Link]

-

N,N-Dimethylaniline, a molecule to dye for. YouTube. [Link]

-

Synthesis of dipropylaniline from aniline and n-propanol. ResearchGate. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Sodium triacetoxyborohydride [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]